N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Beschreibung
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo[1,2-a]pyrazine-based carboxamide derivative featuring a 4-ethoxyphenyl carboxamide group and a 2-fluorophenyl substituent on the pyrrolo-pyrazine core.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-28-17-11-9-16(10-12-17)24-22(27)26-15-14-25-13-5-8-20(25)21(26)18-6-3-4-7-19(18)23/h3-13,21H,2,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJRBWTZZFPERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, synthesis methods, and biological evaluations.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with ethoxy and fluorophenyl substituents. The presence of these functional groups is crucial for its biological activity. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolo[1,2-a]pyrazine core followed by the introduction of the ethoxy and fluorophenyl groups. Various reagents and conditions are employed to optimize yield and purity.
The biological activity of N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is attributed to its ability to interact with specific molecular targets. This interaction may modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. Specific IC50 values against various cancer cell lines are yet to be fully established.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. Further studies are needed to elucidate its mechanisms.
- Neuroprotective Properties : Some findings indicate that it may offer protective effects in neurodegenerative models by modulating oxidative stress pathways.
Case Studies and Research Findings
A summary of relevant studies includes:
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antiproliferative effects on cancer cell lines with promising results indicating potential for further development. |
| Study 2 | Investigated anti-inflammatory properties showing significant reduction in pro-inflammatory cytokines in cell cultures. |
| Study 3 | Assessed neuroprotective effects in animal models demonstrating reduced neuronal damage under stress conditions. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolo[1,2-a]pyrazine Cores
Compound 1 : N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (RN: 899750-58-4)
- Key Differences : Replaces the 2-fluorophenyl group in the target compound with a 2,6-difluorophenyl moiety.
- Implications: The additional fluorine atom at the ortho position may enhance metabolic stability or alter steric interactions in binding pockets.
Compound 2 : 7-Bromo-4-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-one (CAS: 1159982-97-4)
- Key Differences : Substitutes the carboxamide group with a ketone and introduces a bromine atom at position 5.
Analogues with Modified Heterocyclic Cores
Compound 3 : N-(4-Chlorophenyl)imidazo[1,2-a]pyrazine-2-carboxamide
- Key Differences : Replaces the pyrrolo[1,2-a]pyrazine core with an imidazo[1,2-a]pyrazine system and substitutes fluorine with chlorine.
- Data :
- Implications : The imidazole ring introduces additional hydrogen-bonding capacity, which may improve target engagement compared to the pyrrolo-pyrazine core .
Compound 4: N-((S)-1-(((R)-3-Methyl-1-((3aR,4R,6R,7aS)-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)amino)-1-oxo-3-phenylpropan-2-yl)benzamide
- Key Differences : Incorporates a boronic ester group and a benzamide substituent.
- Data :
- Implications : The boronic ester may enable prodrug strategies or target serine proteases, diverging from the ethoxyphenyl/fluorophenyl pharmacophore .
Table 1: Key Spectral Data for Selected Analogues
Functional Group and Substituent Effects
- Ethoxyphenyl vs. Chlorophenyl : The ethoxy group (electron-donating) may enhance solubility compared to the electron-withdrawing chlorine in Compound 3 .
- Fluorophenyl vs. Difluorophenyl: The 2,6-difluorophenyl group in Compound 1 could improve metabolic stability but increase steric hindrance relative to the monosubstituted 2-fluorophenyl .
- Carboxamide vs. Ketone : The carboxamide group in the target compound supports hydrogen bonding, whereas the ketone in Compound 2 may limit such interactions .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
